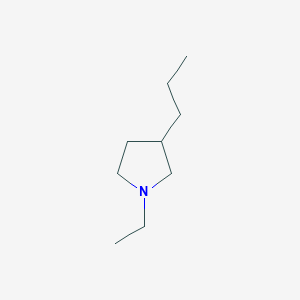
1-Ethyl-3-propylpyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3-propylpyrrolidine is a nitrogen-containing heterocyclic compound belonging to the pyrrolidine family Pyrrolidines are characterized by a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-propylpyrrolidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 1,4-diaminobutane with ethyl and propyl halides under basic conditions can yield this compound. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of pyrrolidines often involves the catalytic hydrogenation of pyrroles or the cyclization of amino alcohols. The process is typically carried out in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-3-propylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated pyrrolidines.
Scientific Research Applications
1-Ethyl-3-propylpyrrolidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-3-propylpyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, depending on its structural configuration. It binds to active sites or allosteric sites, altering the activity of the target protein and affecting downstream signaling pathways .
Comparison with Similar Compounds
Pyrrolidine: The parent compound, which lacks the ethyl and propyl substituents.
N-Methylpyrrolidine: A similar compound with a methyl group instead of ethyl and propyl groups.
N-Ethylpyrrolidine: Contains an ethyl group but lacks the propyl group.
Uniqueness: 1-Ethyl-3-propylpyrrolidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of both ethyl and propyl groups enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for drug development and industrial applications .
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
1-ethyl-3-propylpyrrolidine |
InChI |
InChI=1S/C9H19N/c1-3-5-9-6-7-10(4-2)8-9/h9H,3-8H2,1-2H3 |
InChI Key |
XSKSNYPSMXWBEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCN(C1)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


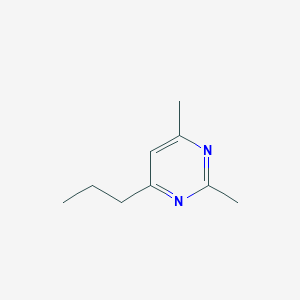
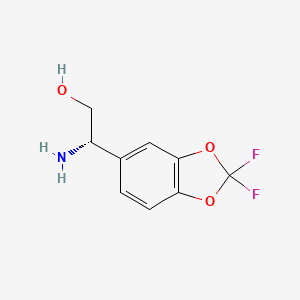
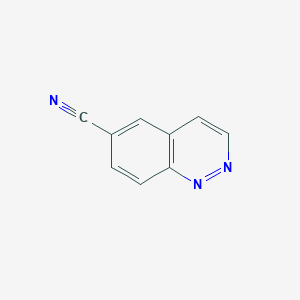

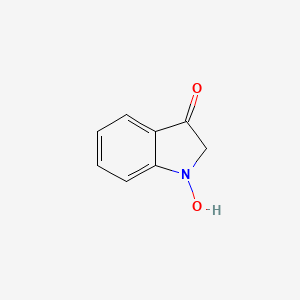
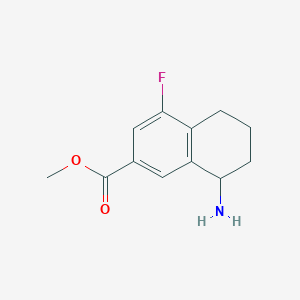
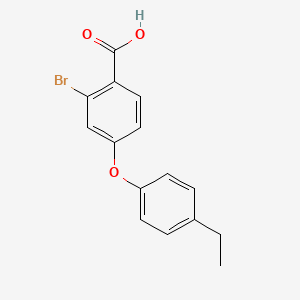
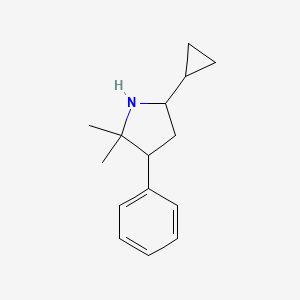
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
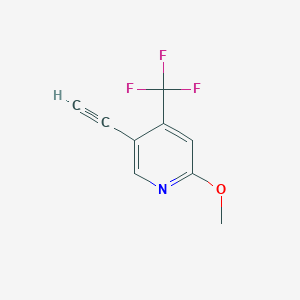
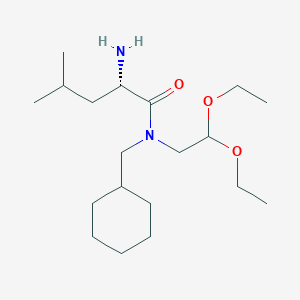
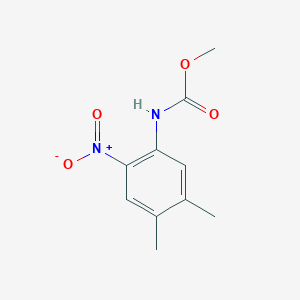
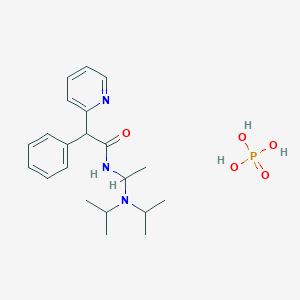
![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
